molecular formula C6H4F3NO2 B1442892 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 147642-16-8

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1442892
CAS RN: 147642-16-8
M. Wt: 179.1 g/mol
InChI Key: JLDJJZJYEKSGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl groups are often used in medicinal chemistry due to their unique properties. They are chemically stable, resist oxidation/reduction reactions, and are almost entirely alien to biology, which means that metabolic enzymes struggle to degrade them rapidly . This makes the incorporation of trifluoromethyl groups an effective way to increase the metabolic stability of drug compounds .


Synthesis Analysis

The synthesis of molecules in which amides and fluorine atoms are closely associated is far from straightforward. Attempts to assemble fluorinated amides typically require reaction conditions that can cause the degradation of sensitive chemical groups in the target molecule .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

Trifluoromethyl groups are chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of the chemical bonds in the compound. For example, trifluoromethyl groups can increase the metabolic stability of a compound .

Scientific Research Applications

Agrochemical Industry

2-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the synthesis of compounds that protect crops from pests. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective as pesticides .

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various drugs. Its derivatives have been incorporated into several pharmaceutical products, with some currently undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom contribute to the therapeutic efficacy of these drugs .

Veterinary Medicine

The veterinary industry also benefits from derivatives of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid . These derivatives are used in the formulation of animal health products, enhancing the treatment and prevention of diseases in animals .

Molecular Imprinting

This compound is utilized as an acidic functional monomer in molecular imprinting techniques, particularly for substances like nicotine. Molecular imprinting is a method used to create template-shaped cavities in polymer matrices with memory of the template molecules to be used in various sensors and separation methods .

Solid-Phase Extraction

Derivatives of 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid have shown good performance in solid-phase extraction processes. This application is particularly relevant in the purification and concentration of specific compounds from complex mixtures .

Synthesis of Domoic Acid

The compound is effective as a strong acid functional monomer in the synthesis of domoic acid, a neurotoxin produced by algae. Its role in the solid-phase extraction of domoic acid is crucial for the study and monitoring of harmful algal blooms .

Diastereoselectivity in Cinchona Alkaloids

It is also used in the preparation of molecularly imprinted polymers that exhibit diastereoselectivity for cinchona alkaloids. This is important for the separation of these compounds, which have medicinal properties .

Manufacture of COMT Inhibitors

Lastly, 2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid derivatives are key intermediates in the manufacture of COMT inhibitors. These inhibitors are used in the treatment of diseases like Parkinson’s and are significant in the field of neurodegenerative research .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. For some compounds, the trifluoromethyl group can enhance the potential for nucleophilic addition .

Safety and Hazards

Compounds containing trifluoromethyl groups can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDJJZJYEKSGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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